Cas no 103467-05-6 (2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxine)

2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxine is a versatile organic compound with significant applications in the synthesis of various pharmaceuticals and agrochemicals. It offers high purity and stability, facilitating efficient chemical transformations. Its unique structure and properties make it an attractive building block for the development of novel compounds with diverse biological activities.
2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxine structure
103467-05-6 structure
Product name:2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxine
CAS No:103467-05-6
MF:C9H8F2O2
MW:186.155429840088
MDL:MFCD24842603
CID:2845577

2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxine Chemical and Physical Properties

Names and Identifiers

    • 2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxine
    • MDL: MFCD24842603
    • Inchi: 1S/C9H8F2O2/c1-6-9(10,11)13-8-5-3-2-4-7(8)12-6/h2-6H,1H3
    • InChI Key: YWDVLLRKZRDPTO-UHFFFAOYSA-N
    • SMILES: O1C2=CC=CC=C2OC(C)C1(F)F

2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB276445-1 g
2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin, 95%; .
103467-05-6 95%
1 g
€499.00 2023-07-20
abcr
AB276445-1g
2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin, 95%; .
103467-05-6 95%
1g
€520.00 2025-02-19

Additional information on 2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxine

Introduction to 2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxine (CAS No. 103467-05-6)

2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxine (CAS No. 103467-05-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a 1,4-benzodioxine core and difluoro substituents. These properties make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The chemical structure of 2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxine is defined by its molecular formula C9H9F2O2. The presence of the difluoro groups imparts unique electronic and steric properties to the molecule, which can influence its biological activity and pharmacokinetic behavior. The 1,4-benzodioxine moiety is a common scaffold in many bioactive compounds, contributing to the compound's potential as a lead molecule in drug discovery.

In recent years, there has been a growing interest in the use of fluorinated compounds in medicinal chemistry due to their ability to modulate biological activity and improve drug-like properties. Fluorine atoms can enhance the lipophilicity of molecules, improve metabolic stability, and alter binding affinities to target proteins. These advantages have led to the development of numerous fluorinated drugs that are currently on the market or in various stages of clinical trials.

2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxine has been studied for its potential as an inhibitor of specific enzymes and receptors. For instance, research has shown that this compound exhibits potent inhibitory activity against certain kinases and G protein-coupled receptors (GPCRs). Kinases are key enzymes involved in cellular signaling pathways and are often implicated in various diseases such as cancer and inflammatory disorders. GPCRs are a large family of membrane receptors that play crucial roles in signal transduction and are targets for many therapeutic interventions.

The pharmacological profile of 2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxine has been explored through various in vitro and in vivo studies. In cell-based assays, it has demonstrated significant activity against cancer cell lines and has shown promise in reducing tumor growth. Additionally, preclinical studies have indicated that this compound may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The synthetic route for 2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxine involves several well-established chemical transformations. One common approach involves the reaction of 1,4-dihydroxybenzene with an appropriate difluoromethylating agent followed by cyclization to form the benzodioxine ring. The introduction of the methyl group can be achieved through subsequent alkylation steps. This synthetic strategy allows for the preparation of the compound with high purity and yield, making it suitable for further pharmaceutical development.

The safety profile of 2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxine is an important consideration for its potential use as a therapeutic agent. Preclinical toxicology studies have shown that this compound exhibits low toxicity at therapeutic concentrations. However, as with any new drug candidate, comprehensive safety assessments are necessary to ensure its suitability for human use.

In conclusion, 2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxine (CAS No. 103467-05-6) is a promising compound with a unique chemical structure that offers potential applications in medicinal chemistry and pharmaceutical research. Its ability to modulate key biological targets and its favorable pharmacological properties make it an attractive candidate for further investigation. Ongoing research is expected to uncover additional therapeutic uses and optimize its clinical potential.

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Amadis Chemical Company Limited
(CAS:103467-05-6)2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxine
A1098687
Purity:99%
Quantity:1g
Price ($):308.0